Cas no 437711-43-8 (1,3,6-Trihydroxy-2-(2-hydroxy-3-methyl-3-buten-1-yl)-7-methoxy-8-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one)

1,3,6-Trihydroxy-2-(2-hydroxy-3-methyl-3-buten-1-yl)-7-methoxy-8-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one structure
437711-43-8 structure
Nome del prodotto:1,3,6-Trihydroxy-2-(2-hydroxy-3-methyl-3-buten-1-yl)-7-methoxy-8-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
Numero CAS:437711-43-8
MF:C24H26O7
MW:426.459047794342
CID:4742624
PubChem ID:156908054

1,3,6-Trihydroxy-2-(2-hydroxy-3-methyl-3-buten-1-yl)-7-methoxy-8-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3,6-Trihydroxy-2-(2-hydroxy-3-methyl-3-buten-1-yl)-7-methoxy-8-(3-methyl-2-buten-1-yl)-9H-xanthen-9-on
    • 1,3,6-Trihydroxy-2-(2-hydroxy-3-methyl-3-buten-1-yl)-7-methoxy-8-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
    • 1,3,6-Trihydroxy-2-(2-hydroxy-3-méthyl-3-butén-1-yl)-7-méthoxy-8-(3-méthyl-2-butén-1-yl)-9H-xanthén-9-one
    • 9H-Xanthen-9-one, 1,3,6-trihydroxy-2-(2-hydroxy-3-methyl-3-buten-1-yl)-7-methoxy-8-(3-methyl-2-buten-1-yl)-
    • 9H-Xanthen-9-one, 1,3,6-trihydroxy-2-(2-hydroxy-3-methyl-3-butenyl)-7-methoxy-8-(3-methyl-2-butenyl)-
    • mangostenol
    • 1,3,6-trihydroxy-2-(2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-8-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
    • 1,3,6-trihydroxy-2-(2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-8-(3-methylbut-2-en-1-yl)xanthen-9-one
    • SCHEMBL2048083
    • 1,3,6-trihydroxy-2-(2-hydroxy-3-methyl-but-3-enyl)-7-methoxy-8-(3-methylbut-2-enyl)xanthen-9-one
    • (-)-1,3,6-Trihydroxy-2-(2-hydroxy-3-methyl-3-buten-1-yl)-7-methoxy-8-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
    • CHEBI:178161
    • DTXSID201108675
    • 1,3,6-trihydroxy-2-(2-hydroxy-3-methylbut-3-enyl)-7-methoxy-8-(3-methylbut-2-enyl)xanthen-9-one
    • 437711-43-8
    • Inchi: 1S/C24H26O7/c1-11(2)6-7-13-20-18(10-17(27)24(13)30-5)31-19-9-16(26)14(8-15(25)12(3)4)22(28)21(19)23(20)29/h6,9-10,15,25-28H,3,7-8H2,1-2,4-5H3
    • Chiave InChI: ATOPEAUOJODWMN-UHFFFAOYSA-N
    • Sorrisi: O1C2C=C(C(=C(C/C=C(\C)/C)C=2C(C2C(=C(C(=CC1=2)O)CC(C(=C)C)O)O)=O)OC)O

Proprietà calcolate

  • Massa esatta: 426.16785316g/mol
  • Massa monoisotopica: 426.16785316g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 6
  • Complessità: 700
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 116Ų
  • XLogP3: 5.2
Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd